molecular formula C21H24N4O2S B2834672 1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1021116-67-5

1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No. B2834672
M. Wt: 396.51
InChI Key: JMIYJUYFXDXWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclohexyl group, a phenyl group, and a thiazolo[3,2-a]pyrimidin-3-yl group. Cyclohexane, for example, exists as “puckered rings” and is constantly changing .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research has identified the potential of novel heterocyclic compounds, including derivatives related to the specified chemical structure, showing promising antibacterial activities. For instance, a study by Azab, Youssef, and El-Bordany (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. The study explored the reactivity of various precursors with urea, thiourea, and guanidine hydrochloride, yielding pyrimidine and thiazine derivatives with high antibacterial activities against selected strains (Azab, Youssef, & El-Bordany, 2013).

Anticancer Activities

The exploration of urea derivatives has extended into anticancer research, with several studies synthesizing new compounds to evaluate their efficacy against cancer cell lines. El-Sawy et al. (2013) synthesized a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which showed significant in vitro cytotoxicity against human liver carcinoma, breast cancer, and colon cancer cell lines. These findings underscore the potential of pyrimidine derivatives in developing new anticancer drugs (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Herbicidal Activities

The chemical structure's adaptability has been utilized in synthesizing compounds with herbicidal properties. Sheng Zilian (2014) designed novel urea compounds containing pyrimidine and 1,3,4-thiadiazole rings, indicating moderate inhibitory activities against certain plants. This suggests the chemical's potential use in developing new herbicides (Sheng Zilian, 2014).

Anti-CML Activity

Li et al. (2019) discovered 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as potent inhibitors against the human chronic myeloid leukemia (CML) cell line K562. This highlights the significance of pyrimidine derivatives in treating chronic myeloid leukemia and potentially other cancers, marking a significant step forward in targeted cancer therapy (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).

properties

IUPAC Name

1-cyclohexyl-3-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-13-14(2)22-21-25(19(13)26)18(12-28-21)15-7-6-10-17(11-15)24-20(27)23-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIYJUYFXDXWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

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